1-cyclopentyl-1H-pyrazole-4-carbaldehyde
Overview
Description
1-Cyclopentyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C9H12N2O and a molecular weight of 164.21 g/mol . This compound is characterized by a cyclopentyl group attached to a pyrazole ring, which is further substituted with an aldehyde group at the fourth position. It is primarily used in research settings, particularly in the fields of chemistry and proteomics .
Preparation Methods
The synthesis of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form the cyclopentyl hydrazone intermediate. This intermediate is then subjected to cyclization with an appropriate aldehyde precursor to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Cyclopentyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopentyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research involving this compound includes its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The pyrazole ring can also interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
1-Cyclopentyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-Phenyl-1H-pyrazole-4-carbaldehyde: This compound has a phenyl group instead of a cyclopentyl group, leading to different chemical and biological properties.
1-Methyl-1H-pyrazole-4-carbaldehyde: The presence of a methyl group instead of a cyclopentyl group affects its reactivity and applications.
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
1-Cyclopentyl-1H-pyrazole-4-carbaldehyde is a notable compound within the pyrazole family, characterized by its unique structure that includes a cyclopentyl group and an aldehyde functional group. This configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.
The molecular formula of this compound is CHNO, featuring a five-membered ring with two nitrogen atoms. The presence of the aldehyde group allows for potential covalent interactions with biological molecules, particularly proteins.
Research indicates that this compound can form covalent bonds with nucleophilic sites on proteins, thus modulating their activity. This mechanism is significant for its potential use as an enzyme inhibitor or modulator, impacting various biochemical pathways crucial for therapeutic applications .
Biological Activities
This compound has been shown to exhibit several biological activities:
- Antimicrobial Activity : Studies have demonstrated that derivatives of pyrazole compounds, including this compound, possess antimicrobial properties against various bacterial strains. For instance, related compounds have shown inhibition zones against Bacillus cereus and Staphylococcus aureus, indicating potential for development as antibacterial agents .
- Anti-inflammatory Properties : Pyrazole derivatives are also recognized for their anti-inflammatory effects. Research indicates that compounds similar to this compound can exhibit activity comparable to standard anti-inflammatory drugs like diclofenac .
- Anticancer Potential : Some studies have explored the role of pyrazole derivatives in cancer therapy. For example, modifications to the pyrazole structure have led to compounds that inhibit specific kinases involved in cancer progression, suggesting a pathway for therapeutic development .
Case Studies
Several case studies highlight the biological activity of this compound and its derivatives:
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various pyrazole derivatives against different bacterial strains. The results indicated significant inhibition against Bacillus subtilis and Escherichia coli at concentrations above 40 µg/mL .
- Anti-inflammatory Assessment : In a comparative study, several synthesized pyrazole compounds were tested for anti-inflammatory activity. Compounds with methoxy substitutions demonstrated comparable effects to diclofenac, showcasing the potential of these derivatives as therapeutic agents .
- Kinase Inhibition Studies : A recent investigation into substituted pyrazoles identified promising candidates as ASK1 kinase inhibitors, which are relevant in neurodegenerative diseases. The study focused on optimizing structural modifications to enhance potency while reducing efflux rates .
Comparative Analysis of Related Compounds
The following table summarizes key features and activities of compounds structurally related to this compound:
Compound Name | Structure Description | Unique Features | Biological Activity |
---|---|---|---|
This compound | Cyclopentyl group attached to pyrazole | Aldehyde group allows covalent bonding | Antimicrobial, anti-inflammatory |
1-Phenyl-1H-pyrazole-4-carbaldehyde | Contains a phenyl group instead of cyclopentyl | Different reactivity due to aromaticity | Moderate antimicrobial activity |
1-Methyl-1H-pyrazole-4-carbaldehyde | Features a methyl group | Affects reactivity and solubility | Limited biological studies available |
3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde | Bromine substitution on cyclopentyl | Enhanced reactivity due to bromine | Potential for varied biological interactions |
Properties
IUPAC Name |
1-cyclopentylpyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-7-8-5-10-11(6-8)9-3-1-2-4-9/h5-7,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFSSVWQIBHAEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649469 | |
Record name | 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170364-22-3 | |
Record name | 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclopentyl-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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